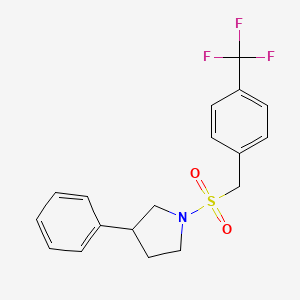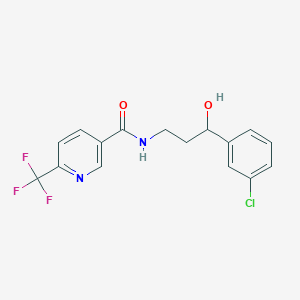
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(3-chlorophenyl)-3-hydroxypropyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of many bioactive compounds and pharmaceuticals . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the highly electronegative fluorine atoms in the trifluoromethyl group and the polar amide group in the nicotinamide .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is generally quite stable, but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the presence of the polar amide group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Fluorescent Analog for Biochemical Assays
Nicotinamide derivatives, such as the fluorescent analog nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been synthesized for biochemical research applications. These analogs are used to study coenzyme behaviors in enzymatic reactions, offering insights into intramolecular interactions and enzymatic hydrolysis effects on fluorescence properties (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
Research into nicotinamide derivatives has led to the development of compounds with significant herbicidal activity. For instance, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal effects against certain plants, demonstrating the potential of nicotinamide derivatives in agricultural applications (Yu et al., 2021).
Drug Metabolism Studies
Nicotinamide plays a crucial role in studies related to drug metabolism by liver microsomes, affecting the hydroxylation and demethylation of various compounds. These studies provide insights into the mechanisms of drug inhibition and the potential modification of these processes by nicotinamide (Sasame & Gillette, 1970).
Electrochemical Sensing
The development of electrochemical sensors using nicotinamide derivatives for monitoring toxic substances in agriculture showcases another application area. These sensors offer high sensitivity and specificity, which are crucial for detecting hazardous chemicals in food products (Hongwu et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-12-3-1-2-10(8-12)13(23)6-7-21-15(24)11-4-5-14(22-9-11)16(18,19)20/h1-5,8-9,13,23H,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPNMDOEEDDHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
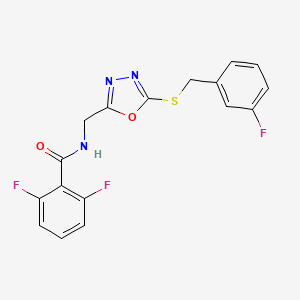
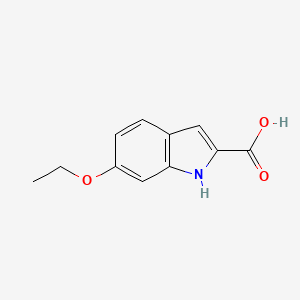

![N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2691086.png)
![1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B2691087.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2691088.png)
![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2691089.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2691090.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)
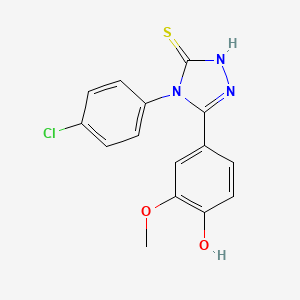
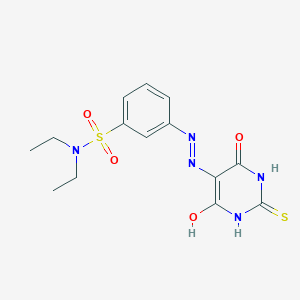

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2691101.png)
